molecular formula C21H28N2O4 B428601 Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 21835-71-2

Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B428601
CAS No.: 21835-71-2
M. Wt: 372.5g/mol
InChI Key: OYGFPPGBFFWFDL-UHFFFAOYSA-N
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Description

Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C21H28N2O4 and a molecular weight of 372.468 g/mol . This compound is known for its unique structure, which includes a diethyl ester group, a dimethylamino group, and a pyridine ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the reaction of 4-(dimethylamino)benzaldehyde with diethyl acetoacetate in the presence of ammonium acetate . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

  • Antihypertensive Activity
    • Dihydropyridines are widely recognized for their role as calcium channel blockers. Research indicates that derivatives of diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit significant antihypertensive properties by relaxing vascular smooth muscle and reducing peripheral resistance .
  • Anticancer Properties
    • Recent studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the modulation of cellular signaling pathways related to apoptosis and cell cycle regulation .
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation. It may offer therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's by protecting neuronal cells from damage .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Variations in the substituents on the phenyl ring can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.

Case Studies

StudyFocusFindings
Zheng et al. (2019)Crystal Structure AnalysisThe study revealed detailed insights into the molecular geometry and intermolecular interactions of the compound, which correlate with its biological activity .
ResearchGate Study (2020)Anticancer ActivityDemonstrated that the compound inhibits growth in various cancer cell lines through apoptosis induction .
De Gruyter (2024)Pharmacological ProfileHighlighted the antihypertensive effects and potential mechanisms of action involving calcium channel blockade .

Mechanism of Action

The mechanism of action of Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other similar compounds, such as:

Biological Activity

Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as diethyl 4-(dimethylamino)phenyl-dihydropyridine) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of diethyl 4-(dimethylamino)phenyl-dihydropyridine is C17H24N2O4C_{17}H_{24}N_2O_4 with a molecular weight of approximately 320.39 g/mol. The compound features a dihydropyridine ring system that is crucial for its biological activity. The structural characteristics include:

  • Dihydropyridine Core : This ring system is known for its role in calcium channel modulation.
  • Dimethylamino Group : This moiety can enhance lipophilicity and influence receptor binding.
  • Dicarboxylate Functionality : The presence of carboxylate groups contributes to the compound's solubility and reactivity.

Pharmacological Activities

Diethyl 4-(dimethylamino)phenyl-dihydropyridine has been studied for various pharmacological effects:

  • Calcium Channel Modulation : Compounds with a dihydropyridine structure are well-known calcium channel blockers. They inhibit calcium influx in vascular smooth muscle and cardiac tissue, leading to vasodilation and decreased blood pressure .
  • Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which may help in reducing oxidative stress-related damage in cells .
  • Neuroprotective Effects : Some studies have suggested that derivatives of dihydropyridines can act as neuroprotective agents, potentially offering therapeutic benefits in neurodegenerative diseases such as Parkinson's disease .
  • Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent .

The biological activity of diethyl 4-(dimethylamino)phenyl-dihydropyridine is primarily attributed to its interaction with specific receptors and enzymes:

  • Calcium Channels : By binding to L-type calcium channels, the compound inhibits calcium entry into cells, which is crucial for muscle contraction and neurotransmitter release.
  • Adenosine Receptors : Some studies have found that related compounds can selectively bind to adenosine receptors, influencing various physiological processes including inflammation and pain modulation .

Case Study 1: Neuroprotective Effects

A study published in the journal Pharmacology evaluated the neuroprotective effects of diethyl 4-(dimethylamino)phenyl-dihydropyridine in a rat model of Parkinson's disease. The results indicated significant improvement in motor function and a reduction in dopaminergic neuron loss when treated with the compound compared to control groups .

Case Study 2: Antioxidant Activity

Research conducted by Triggle et al. (1980) demonstrated that derivatives of dihydropyridines exhibit strong antioxidant activity, which was assessed through various assays measuring free radical scavenging capabilities. The findings suggest that the compound may protect against oxidative stress in cellular models .

Summary of Biological Activities

Activity TypeDescriptionReferences
Calcium Channel BlockerInhibits calcium influx leading to vasodilation
AntioxidantReduces oxidative stress
NeuroprotectiveProtects neurons from degeneration
AntimicrobialEffective against certain bacterial strains

Properties

IUPAC Name

diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-7-26-20(24)17-13(3)22-14(4)18(21(25)27-8-2)19(17)15-9-11-16(12-10-15)23(5)6/h9-12,19,22H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGFPPGBFFWFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)N(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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